molecular formula C22H23BrN2O4 B5285966 (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione

(5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione

Cat. No.: B5285966
M. Wt: 459.3 g/mol
InChI Key: NZOVVYAPRLEMEF-WOJGMQOQSA-N
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Description

(5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-bromobenzyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the benzylidene moiety: The final step involves the condensation of the intermediate with 4-(butan-2-yloxy)-3-methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butan-2-yloxy groups.

    Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione core, potentially leading to the formation of dihydroimidazolidine derivatives.

    Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include dihydroimidazolidine derivatives.

    Substitution: A variety of substituted imidazolidine-2,4-dione derivatives can be formed.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione
  • (5E)-3-(4-fluorobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the bromine atom in (5E)-3-(4-bromobenzyl)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]imidazolidine-2,4-dione may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-4-14(2)29-19-10-7-16(12-20(19)28-3)11-18-21(26)25(22(27)24-18)13-15-5-8-17(23)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,24,27)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOVVYAPRLEMEF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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